Cas no 71981-32-3 (1,3,5-Triazine-2,4,6-triamine,N2,N4,N6-tributyl-N2,N4,N6-tris(2,2,6,6-tetramethyl-4-piperidinyl)-)

1,3,5-Triazine-2,4,6-triamine,N2,N4,N6-tributyl-N2,N4,N6-tris(2,2,6,6-tetramethyl-4-piperidinyl)- structure
71981-32-3 structure
Product Name:1,3,5-Triazine-2,4,6-triamine,N2,N4,N6-tributyl-N2,N4,N6-tris(2,2,6,6-tetramethyl-4-piperidinyl)-
CAS No:71981-32-3
MF:C42H81N9
MW:712.152849912643
CID:574081
PubChem ID:156239
Update Time:2025-04-19

1,3,5-Triazine-2,4,6-triamine,N2,N4,N6-tributyl-N2,N4,N6-tris(2,2,6,6-tetramethyl-4-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4,6-triamine,N2,N4,N6-tributyl-N2,N4,N6-tris(2,2,6,6-tetramethyl-4-piperidinyl)-
    • 2-N,4-N,6-N-tributyl-2-N,4-N,6-N-tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine
    • 1,3,5-triazine-2,4,6-triamine, N~2~,N~4~,N~6~-tributyl-N~2~,N~4~,N~6~-tris(2,2,6,6-tetramethyl-4-piperidinyl)-
    • N,N',N''-Tributyl-N,N',N''-tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine
    • 71981-32-3
    • 2,4,6-tris[N-(2,2,6,6-tetramethylpiperidin-4-yl)-n-butylamino]-1,3,5-triazine
    • DTXSID4073625
    • YLDSBHUYMVPJSD-UHFFFAOYSA-N
    • SCHEMBL1138674
    • 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tributyl-N,N',N''-tris(2,2,6,6-tetramethyl-4-piperidinyl)-
    • Inchi: 1S/C42H81N9/c1-16-19-22-49(31-25-37(4,5)46-38(6,7)26-31)34-43-35(50(23-20-17-2)32-27-39(8,9)47-40(10,11)28-32)45-36(44-34)51(24-21-18-3)33-29-41(12,13)48-42(14,15)30-33/h31-33,46-48H,16-30H2,1-15H3
    • InChI Key: YLDSBHUYMVPJSD-UHFFFAOYSA-N
    • SMILES: N1C(C)(C)CC(CC1(C)C)N(CCCC)C1N=C(N=C(N=1)N(CCCC)C1CC(C)(C)NC(C)(C)C1)N(CCCC)C1CC(C)(C)NC(C)(C)C1

Computed Properties

  • Exact Mass: 711.66213
  • Monoisotopic Mass: 711.66149362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 51
  • Rotatable Bond Count: 15
  • Complexity: 891
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.2
  • Topological Polar Surface Area: 84.5Ų

Experimental Properties

  • Density: 0.965
  • Boiling Point: 733.2°C at 760 mmHg
  • Flash Point: 397.2°C
  • Refractive Index: 1.509
  • PSA: 84.48
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.